8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]
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Overview
Description
8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] is a complex heterocyclic compound. This compound is characterized by its unique spiro structure, which includes a dioxolane ring fused to a triazolo-benzazepine system. The presence of a chloro substituent and a pyridin-2-yloxy group further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] typically involves multiple steps:
Formation of the Triazolo-Benzazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-benzazepine core.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced via a spirocyclization reaction, which involves the reaction of the triazolo-benzazepine core with a suitable dioxolane precursor.
Substitution Reactions: The chloro and pyridin-2-yloxy groups are introduced through substitution reactions, often involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-yloxy group.
Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of a dechlorinated product.
Substitution: The compound can undergo various substitution reactions, particularly at the chloro and pyridin-2-yloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridin-2-yloxy group.
Reduction: Dechlorinated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro or pyridin-2-yloxy groups.
Scientific Research Applications
8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Imidazole Derivatives: Known for their wide range of biological activities, imidazole derivatives have structural similarities with the triazolo-benzazepine core.
Uniqueness
8’-Chloro-1’-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5’-4,6-dihydro-[1,2,4]triazolo4,3-abenzazepine] is unique due to its spiro structure and the combination of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H25ClN4O3 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
8'-chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine] |
InChI |
InChI=1S/C24H25ClN4O3/c25-18-6-9-20-17(13-18)14-24(30-11-12-31-24)15-21-27-28-23(29(20)21)16-4-7-19(8-5-16)32-22-3-1-2-10-26-22/h1-3,6,9-10,13,16,19H,4-5,7-8,11-12,14-15H2 |
InChI Key |
LFXCGLFTXRJJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NN=C3N2C4=C(CC5(C3)OCCO5)C=C(C=C4)Cl)OC6=CC=CC=N6 |
Origin of Product |
United States |
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